molecular formula C27H32Cl2N2O7 B1666219 2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid CAS No. 1003566-93-5

2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid

Cat. No.: B1666219
CAS No.: 1003566-93-5
M. Wt: 567.5 g/mol
InChI Key: HVTUHSABWJPWNK-SFHVURJKSA-N
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Description

AZD-4818 is a small molecule compound developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent antagonist of the chemokine receptor 1 (CCR1), which is involved in the inflammatory response. AZD-4818 has been primarily investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-4818 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a chiral epoxide intermediate, which is then subjected to ring-opening reactions with various nucleophiles. The synthetic route typically involves the use of catalytic asymmetric epoxidation employing metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods .

Industrial Production Methods

Industrial production of AZD-4818 follows a similar synthetic route but is optimized for large-scale production. This involves the use of robust and efficient synthesis methods to ensure high yield and purity of the final product. The process is designed to be scalable and cost-effective, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

AZD-4818 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: AZD-4818 can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

AZD-4818 exerts its effects by antagonizing the chemokine receptor 1 (CCR1). This receptor is involved in the recruitment and activation of immune cells, such as monocytes and neutrophils, to sites of inflammation. By blocking CCR1, AZD-4818 inhibits the inflammatory response, reducing tissue damage and improving symptoms in conditions like chronic obstructive pulmonary disease .

Comparison with Similar Compounds

Similar Compounds

    BX471: Another CCR1 antagonist with similar anti-inflammatory properties.

    CCX354: A potent CCR1 antagonist used in research for inflammatory diseases.

    CP481715: Investigated for its effects on CCR1 and potential therapeutic applications.

Uniqueness of AZD-4818

AZD-4818 stands out due to its high potency and selectivity for the chemokine receptor 1. It has shown promising results in preclinical and clinical studies, particularly in the treatment of chronic obstructive pulmonary disease. Its well-characterized mechanism of action and favorable safety profile make it a valuable compound for further research and development .

Properties

IUPAC Name

2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUHSABWJPWNK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143232
Record name AZD-4818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003566-93-5
Record name AZD-4818
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4818
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-4818
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-4818
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 2
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 3
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid
Reactant of Route 6
2-(2-Chloro-5-(((2S)-3-(5-chloro-2,3-dihydrospiro(benzofuran-2,4'-piperidin)-1'-yl)-2-hydroxypropyl)oxy)-4-((methylamino)carbonyl)phenoxy)-2-methylpropanoic acid

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